molecular formula C17H18N2 B8453932 4-(Phenylamino)-2-(phenylimino)-3-pentene

4-(Phenylamino)-2-(phenylimino)-3-pentene

Cat. No.: B8453932
M. Wt: 250.34 g/mol
InChI Key: PWYOZUDBDQUBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Phenylamino)-2-(phenylimino)-3-pentene is an organic compound with the molecular formula C17H18N2 It is characterized by the presence of both phenylamino and phenylimino groups attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylamino)-2-(phenylimino)-3-pentene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of aniline derivatives with suitable aldehydes or ketones. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry or automated synthesis platforms. The choice of solvents, temperature, and pressure conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylamino)-2-(phenylimino)-3-pentene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of phenylamino-phenylimino oxides.

    Reduction: Conversion to 2-phenylamino-4-phenylamino-2-pentane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Phenylamino)-2-(phenylimino)-3-pentene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 4-(Phenylamino)-2-(phenylimino)-3-pentene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylamino and phenylimino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding, π-π stacking, and other non-covalent interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenylamino)-2-(phenylimino)-3-pentene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its dual phenylamino and phenylimino groups provide versatile sites for chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

N-(4-phenyliminopent-2-en-2-yl)aniline

InChI

InChI=1S/C17H18N2/c1-14(18-16-9-5-3-6-10-16)13-15(2)19-17-11-7-4-8-12-17/h3-13,18H,1-2H3

InChI Key

PWYOZUDBDQUBBL-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=NC1=CC=CC=C1)C)NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Then, 605 g of 2-phenylimino-4-pentanone solid and 449 g of anilinehydrochloride were dissolved in 2000 ml of ethanol, and the solution was refluxed for 2 hours. After the solution was cooled at the room temperature, green solid was precipitated. The green solid was separated and dried under vacuum pumping. Then the solid was suspended in 1000 ml of diethylether, and 150 g of NaOH solution in 1200 ml of water was added. The slurry mixture was, then, stirred for 1 hour at the room temperature. Then an organic layer was separated and dried over MgSO4. The solid was filtrated, and solvents were removed by vacuum pumping to get green solid. The green solid was recrystallized to get 650 g of solid (yield=75%). NMR analysis confirmed the structure; 1H-NMR(CDCl3) δ1.95(s, 2CH3), 4.93(s,═CH), 7.02(m, Ph), 7.31(m, Ph), and 13.2(brs, NH).
Quantity
605 g
Type
reactant
Reaction Step One
Quantity
449 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Name
Yield
75%

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